molecular formula C9H14N2O3S B14907498 n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide

Cat. No.: B14907498
M. Wt: 230.29 g/mol
InChI Key: WKYRQHDPMPSKAJ-UHFFFAOYSA-N
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Description

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methanesulfonamide group attached to a pyridine ring substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .

Mechanism of Action

The mechanism of action of n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonamide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-6-5-10-9(11-15(4,12)13)7(2)8(6)14-3/h5H,1-4H3,(H,10,11)

InChI Key

WKYRQHDPMPSKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)NS(=O)(=O)C

Origin of Product

United States

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